1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine
Overview
Description
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 4-bromo-2-chlorophenoxypropyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine typically involves the reaction of 4-bromo-2-chlorophenol with 3-chloropropylamine to form an intermediate, which is then reacted with 4-ethylpiperazine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used as a tool compound to study the effects of halogenated phenoxypropyl groups on biological systems.
Mechanism of Action
The mechanism of action of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated phenoxypropyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- 1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine
- 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine
Comparison: Compared to similar compounds, 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural difference can result in variations in pharmacokinetics, binding affinity, and overall efficacy in its applications.
Properties
IUPAC Name |
1-[3-(4-bromo-2-chlorophenoxy)propyl]-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrClN2O/c1-2-18-7-9-19(10-8-18)6-3-11-20-15-5-4-13(16)12-14(15)17/h4-5,12H,2-3,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKJVNNLIZHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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